Some studies suggest Prinaberel may possess anti-cancer properties. The mechanism of action is still being elucidated, but research suggests Prinaberel might target specific pathways involved in cancer cell growth and proliferation [].
In vitro and in vivo studies have shown Prinaberel's ability to inhibit the growth of various cancer cell lines [, ]. However, further investigation is needed to determine its efficacy and safety in human clinical trials.
Prinaberel is also being investigated for its potential neuroprotective effects. Studies suggest it may offer protection against neuronal damage caused by ischemic stroke and other neurodegenerative diseases [, ].
The research suggests that Prinaberel might help preserve neuronal function and promote cell survival in models of neurotoxicity [, ]. More research is needed to confirm these findings and translate them into potential therapeutic applications.
Prinaberel is being explored for its potential use in other conditions, including idiopathic pulmonary fibrosis and cardiovascular diseases. However, these areas of research are in the preliminary stages, and more studies are required to determine Prinaberel's efficacy in these settings [].
Prinaberel, also known by its developmental code names ERB-041 and WAY-202041, is a synthetic, nonsteroidal compound that acts as a highly selective agonist for the estrogen receptor beta (ERβ) subtype. Its chemical formula is C₁₅H₁₀FNO₃, and it has a molar mass of 271.247 g/mol. Prinaberel is primarily utilized in scientific research to explore the physiological roles of ERβ, particularly in conditions related to inflammation and hormonal regulation .
Prinaberel acts as an agonist for ERβ, meaning it binds to the receptor and triggers a cellular response similar to natural estrogen but with greater selectivity for ERβ compared to estrogen receptor alpha (ERα) []. This selectivity is crucial because ERβ and ERα have distinct roles in the body, and targeting ERβ specifically could offer therapeutic advantages while minimizing side effects associated with ERα activation [].
Prinaberel has demonstrated significant biological activity in various studies. It has been shown to have potential therapeutic effects in conditions such as:
Studies have also suggested that ERβ activation can influence blood pressure regulation, particularly in models of hypertension induced by angiotensin II .
The synthesis of Prinaberel involves several steps typical for creating selective estrogen receptor modulators. While specific proprietary methods may not be publicly detailed, general approaches include:
The precise synthetic route is often optimized for yield and purity based on the desired biological activity .
Prinaberel is distinguished by its high selectivity for the estrogen receptor beta over other receptors, which allows it to exert targeted biological effects while minimizing unwanted side effects associated with broader estrogenic activity. This specificity makes it particularly valuable in research and potential therapeutic contexts where modulation of ERβ is desired without activating ERα pathways .
Interaction studies involving Prinaberel focus on its binding affinity and selectivity towards ERβ compared to other receptors. Key findings include:
These studies are crucial for understanding how Prinaberel can be utilized effectively in clinical settings.
Prinaberel was first synthesized in the early 2000s through structure-activity relationship (SAR) studies aimed at developing ERβ-selective ligands. Researchers at Wyeth Pharmaceuticals (now Pfizer) optimized aryl diphenolic azole scaffolds to exploit a single amino acid difference in the ligand-binding domains of ERα (methionine 421) and ERβ (isoleucine 373). This strategic design yielded compounds with >200-fold selectivity for ERβ, culminating in the identification of ERB-041 (later assigned the International Nonproprietary Name Prinaberel).
Prinaberel is interchangeably referred to by its developmental codes ERB-041 and WAY-202041, reflecting its origins at Wyeth and ERβ-targeted activity. The IUPAC name underscores its Z-configuration and benzoxazole core, critical for receptor interaction.
Prinaberel possesses the molecular formula C₁₅H₁₀FNO₃, as consistently reported across multiple analytical databases [1] [2] [3]. The compound exhibits a molecular weight of 271.24 g/mol, with slight variations observed between different analytical methods, ranging from 271.24 to 271.247 g/mol [1] [4] [2]. The monoisotopic mass has been precisely determined to be 271.064471 atomic mass units [2]. These molecular parameters are fundamental to understanding the compound's chemical behavior and analytical identification.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₀FNO₃ | PubChem [1] |
Molecular Weight (g/mol) | 271.24 | Multiple sources [1] [2] [3] |
Molecular Weight Range | 271.24-271.247 | ChemSpider [4] |
Monoisotopic Mass | 271.064471 | DrugBank [2] |
Prinaberel, systematically named 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol, represents a complex benzoxazole derivative containing multiple functional groups [2]. The molecule is characterized by a benzoxazole core structure, which consists of a benzene ring fused to an oxazole ring containing oxygen and nitrogen heteroatoms at positions 1 and 3 respectively [5] [6]. The benzoxazole scaffold serves as the central framework, providing both structural rigidity and chemical reactivity.
The compound contains several key functional groups that contribute to its biological activity. Two phenolic hydroxyl groups are present: one at position 5 of the benzoxazole ring and another on the 4-position of the substituted phenyl ring [1] [2]. These hydroxyl groups are critical for estrogen receptor beta agonist activity, as they mimic the hydroxyl groups found in natural estrogens [5] [7]. A fluorine substituent is positioned at the 3-position of the phenyl ring, adjacent to one of the hydroxyl groups [2]. This fluorine atom enhances the compound's binding affinity and selectivity for estrogen receptor beta over estrogen receptor alpha [7]. Additionally, the molecule features a vinyl group (ethenyl) at position 7 of the benzoxazole ring, which contributes to the overall three-dimensional structure and potentially influences receptor binding [2].
The compound belongs to the chemical class of benzoxazoles and is specifically categorized as a selective estrogen receptor beta agonist [5] [2]. Benzoxazoles are known for their diverse biological activities and serve as privileged scaffolds in medicinal chemistry [8] [6]. The structural complexity of Prinaberel, with its multiple aromatic rings and hydroxyl groups, classifies it as a moderately complex small molecule drug candidate [2].
Prinaberel does not contain classical chiral carbon centers, as evidenced by its structural analysis and the absence of stereochemical descriptors in its chemical nomenclature [2]. The molecule exists as a single stereoisomer without optical activity, which simplifies its synthetic preparation and analytical characterization [1] [2]. However, the compound exhibits conformational flexibility, particularly around the bond connecting the benzoxazole core to the substituted phenyl ring.
The benzoxazole ring system maintains a planar conformation due to its aromatic nature and the constraints imposed by the fused ring structure [8] [6]. The oxazole portion of the molecule adopts a fixed geometry with the oxygen and nitrogen atoms positioned at specific angles that optimize the π-electron delocalization across the bicyclic system [6]. The vinyl substituent at position 7 can potentially adopt different conformations, although the preferred conformation is likely determined by steric interactions with adjacent atoms and the overall molecular energy minimization [9] [10].
Conformational analysis suggests that the molecule may exist in multiple low-energy conformations in solution, with rotation possible around the C-C bond linking the benzoxazole and phenyl rings [9] [10]. The presence of intramolecular hydrogen bonding between the hydroxyl groups and nearby heteroatoms may stabilize certain conformations over others [11]. These conformational preferences are crucial for understanding the compound's binding interactions with estrogen receptor beta and its overall biological activity [12].
Prinaberel exhibits characteristic physical properties that are consistent with its molecular structure and functional groups. The compound appears as a white to gray solid at room temperature [3] [13], indicating good crystalline stability under standard storage conditions. The melting point has been determined to be 250-252°C [14] [15], suggesting strong intermolecular interactions and thermal stability. This relatively high melting point is typical for compounds containing extensive aromatic systems and multiple hydroxyl groups capable of hydrogen bonding [16].
The boiling point is predicted to be 451.6±45.0°C at 760 mmHg [16], although this value is estimated rather than experimentally determined due to potential thermal decomposition at such high temperatures. The compound exhibits a density of 1.4±0.1 g/cm³ [16], which is consistent with its aromatic structure and the presence of a fluorine atom. The flash point has been calculated as 226.9±28.7°C [16], indicating moderate flammability concerns under extreme conditions.
Property | Value | Source |
---|---|---|
Appearance | White to gray solid | MedChemExpress [3] |
Melting Point | 250-252°C | ChemicalBook [14] |
Boiling Point | 451.6±45.0°C at 760 mmHg | Chemigran [16] |
Density | 1.4±0.1 g/cm³ | Chemigran [16] |
Flash Point | 226.9±28.7°C | Chemigran [16] |
State | Solid | DrugBank [2] |
Storage Temperature | -20°C | MedChemExpress [3] |
Solubility properties reveal that Prinaberel demonstrates limited water solubility at 0.103 mg/mL [2], which is expected for a compound with extensive aromatic character and multiple hydroxyl groups. However, the compound shows good solubility in organic solvents, with DMSO solubility reaching ≥40 mg/mL (147.47 mM) [17] and ethanol solubility of 27.12 mg/mL (100 mM) [7]. These solubility characteristics are important for formulation development and in vitro assay conditions.
The compound exhibits favorable drug-like properties according to Lipinski's Rule of Five, with a calculated LogP value ranging from 3.28 to 3.62 [2], indicating good membrane permeability while maintaining aqueous solubility. The polar surface area of 66.49 Ų [2] falls within the optimal range for oral bioavailability. The compound contains three hydrogen bond acceptors and two hydrogen bond donors [2], which are within acceptable limits for drug development. The relatively low rotatable bond count of 2 [2] suggests conformational rigidity that may contribute to selective receptor binding.
The original synthesis of Prinaberel was developed as part of a broader program to identify selective estrogen receptor beta agonists [7]. The initial synthetic approach involved the construction of the benzoxazole core through cyclization reactions between appropriately substituted 2-aminophenol derivatives and carboxylic acid derivatives [18] [19]. This methodology represents a classical approach to benzoxazole synthesis, utilizing the nucleophilic nature of the amino group to attack electrophilic carbonyl centers, followed by cyclodehydration to form the oxazole ring [6].
The original route likely employed polyphosphoric acid (PPA) as both solvent and catalyst, a common method for benzoxazole formation that has been extensively documented in the literature [8] [6]. This approach involves heating 2-aminophenol derivatives with carboxylic acids or their derivatives at elevated temperatures (typically 150-200°C) in the presence of PPA [8]. The reaction proceeds through the formation of an amide intermediate, which subsequently undergoes intramolecular cyclization with elimination of water to generate the benzoxazole ring system [6].
The introduction of the vinyl substituent at position 7 and the fluorinated phenyl ring at position 2 would have required careful selection of starting materials and potentially additional synthetic steps [19]. The synthesis would have needed to address regioselectivity issues to ensure proper substitution patterns and functional group compatibility throughout the synthetic sequence [18].
Modern synthetic approaches to Prinaberel and related benzoxazole derivatives have benefited from advances in synthetic methodology and catalyst development [18] [19]. Optimized routes may employ transition metal-catalyzed coupling reactions to construct the aryl-benzoxazole linkage more efficiently [18]. These methods often provide better yields, improved regioselectivity, and milder reaction conditions compared to traditional thermal cyclization approaches [6].
One potential optimized route involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for benzoxazole formation [8]. The application of microwave heating allows for rapid and uniform heating, leading to faster cyclization reactions and reduced side product formation [6]. Additionally, the use of ionic liquids or other green solvents may replace traditional high-boiling solvents, making the process more environmentally friendly [8].
Alternative synthetic strategies may employ cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the substituted phenyl ring onto a pre-formed benzoxazole core [18]. These palladium-catalyzed reactions offer excellent functional group tolerance and can be performed under relatively mild conditions [19]. The vinyl group introduction might be achieved through olefin metathesis reactions or Heck coupling, providing access to the desired substitution pattern with high efficiency [18].
Recent advances in C-H activation chemistry may also provide new opportunities for late-stage functionalization of benzoxazole derivatives, potentially allowing for more convergent synthetic approaches [19]. These methods could enable the direct introduction of substituents without the need for pre-functionalized starting materials, thereby streamlining the overall synthetic sequence [18].
The structural verification of Prinaberel relies on a comprehensive combination of analytical techniques that provide unambiguous confirmation of the molecular structure and purity [3] [20] [21]. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural elucidation, with both ¹H NMR and ¹³C NMR providing detailed information about the carbon and hydrogen environments within the molecule [20] [21].
¹H NMR analysis reveals characteristic chemical shifts for the aromatic protons in the benzoxazole and phenyl rings, typically appearing in the 7-8 ppm region [21]. The vinyl protons show distinctive multipicity patterns and coupling constants that confirm the presence and substitution pattern of the ethenyl group [20]. The hydroxyl protons appear as exchangeable signals, often observed as broad singlets that can be confirmed through deuterium exchange experiments [21]. The fluorine substituent influences the chemical shifts of nearby protons through both through-bond and through-space effects, providing additional structural confirmation [20].
¹³C NMR spectroscopy provides complementary information about the carbon framework, with the aromatic carbons appearing in characteristic regions of the spectrum [21]. The quaternary carbons of the benzoxazole ring system and the carbon bearing the fluorine substituent show diagnostic chemical shifts that confirm the substitution pattern [20]. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide connectivity information that establishes the complete structural framework [21].
Analytical Method | Result/Specification | Reference Standard | Source |
---|---|---|---|
HPLC Purity | ≥98% (98.05%) | Certificate of Analysis | MedChemExpress [3] |
Mass Spectrometry | Consistent with structure | MS fragmentation pattern | MedChemExpress [3] |
NMR Analysis | Available in literature | ¹H and ¹³C NMR | Literature [20] [21] |
Appearance Check | White to gray solid | Visual inspection | MedChemExpress [3] |
Structure Verification | Multiple techniques confirm structure | Combined analytical methods | Multiple sources [1] [2] [3] |
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are consistent with the proposed structure [3] [22]. High-resolution mass spectrometry can determine the exact molecular formula and confirm the presence of specific elements such as fluorine [22]. Tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns that provide additional structural information about the connectivity of different molecular fragments [22].
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